molecular formula C4H10S3 B1294429 Diethyltrisulfane CAS No. 3600-24-6

Diethyltrisulfane

Cat. No. B1294429
CAS RN: 3600-24-6
M. Wt: 154.3 g/mol
InChI Key: OPMRTBDRQRSNDN-UHFFFAOYSA-N
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Description

Diethyltrisulfane is an organic compound and the simplest organic trisulfide, with the chemical formula CH3SSSCH3 . It is a flammable liquid with a foul odor, which is detectable at levels as low as 1 part per trillion . It is a natural product found in Humulus lupulus, Gymnodinium nagasakiense, and other organisms with data available .


Synthesis Analysis

DMTS can be synthesized by the reaction of methanethiol with hydrogen sulfide (in the presence of copper (II)) and with sulfur dichloride . In a study, three key biologically important trisulfides were synthesized from cysteine, glutathione, and N-acetylcysteine .


Molecular Structure Analysis

The molecular formula of Diethyltrisulfane is C2H6S3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

On heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides . The reactivity of DMTS is related to its weak sulfur-sulfur bond .


Physical And Chemical Properties Analysis

The molecular weight of Diethyltrisulfane is 126.264 g/mol . It is a flammable liquid with a foul odor .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

DMTS ameliorated AP severity and protected pancreatic acinar cells . DMTS is a sulfur donor with anti-inflammatory and antioxidant effects, and organosulfur compounds require further investigation into this potentially lethal disease . Previous studies indicate the relationship between the presence of certain insect species and the presence of detectable concentrations of dimethyl trisulfide, dimethyl disulfide, phenol, and indole, which should be further characterized to develop forensic entomology .

properties

IUPAC Name

(ethyltrisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMRTBDRQRSNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063097
Record name Trisulfide, diethyl
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Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless or pale yellow liquid; Powerful sulfureous aroma
Record name Diethyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/
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Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name Diethyl trisulfide
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Diethyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.121-1.231 (20°)
Record name Diethyl trisulfide
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Product Name

Diethyl trisulfide

CAS RN

3600-24-6
Record name Diethyl trisulfide
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Record name Diethyl trisulfide
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Record name Diethyl trisulfide
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Record name Trisulfide, diethyl
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Record name Diethyl trisulphide
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Record name DIETHYL TRISULFIDE
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Record name Diethyl trisulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Clennan, KL Stensaas - Organic preparations and procedures …, 1998 - Taylor & Francis
… The mass spectral fragmentation's of diethyltrisulfane reported by Block and coworkers36 are typical of many trisulfanes. (Fig. Shmakov and coworkers37 examined dimethyl-, ethyl …
Number of citations: 42 www.tandfonline.com
JX Li, P Schieberle, M Steinhaus - Journal of agricultural and food …, 2017 - ACS Publications
Sixteen compounds, previously identified as potent odorants by application of an aroma extract dilution analysis and the gas chromatography–olfactometry analysis of static headspace …
Number of citations: 50 pubs.acs.org
R Steudel - Chemical reviews, 2002 - ACS Publications
… Diethyltrisulfane has been obtained in 87% yield from (ethylthio)dimethylchlorosilane and SC1 2 at 20 C (no solvent), followed by vacuum distillation (eq 38.) Symmetrical diaryltri- and -…
Number of citations: 251 pubs.acs.org

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